molecular formula C13H22N4O3S B2700373 N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide CAS No. 795290-94-7

N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide

Cat. No.: B2700373
CAS No.: 795290-94-7
M. Wt: 314.4
InChI Key: BGEQEYUTSFOFOL-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H22N4O3S and its molecular weight is 314.4. The purity is usually 95%.
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Scientific Research Applications

Eco-Friendly Synthesis

Sulfonamides, including those with a structure akin to N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide, have been synthesized through eco-friendly methods. For instance, Jagrut et al. (2012) described an efficient and environmentally friendly synthesis of Schiff bases having sulfonamido pharmacophores, emphasizing the sustainability of these approaches in chemical synthesis Jagrut et al., 2012.

Inhibitory Activities

Compounds structurally similar to this compound have shown significant biological activities. Supuran et al. (2013) found that aromatic sulfonamides, including derivatives with morpholinopropyl and diethylaminoethoxybenzyl groups, inhibit carbonic anhydrase isoenzymes, showcasing their potential in therapeutic applications Supuran et al., 2013.

Antibacterial Agents

Azab et al. (2013) explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety for antibacterial use. Their research underscores the antimicrobial potential of sulfonamide-based compounds, contributing to the development of new antibacterial agents Azab et al., 2013.

Antimicrobial and Anticancer Properties

Research by Fahim and Shalaby (2019) on benzene sulfonamide derivatives highlights their reactivity and potential in synthesizing compounds with antitumor activities. This work illustrates the versatility of sulfonamides in creating therapeutic agents Fahim & Shalaby, 2019.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-3-17(4-2)10-9-15-21(19,20)12-7-5-11(6-8-12)13(18)16-14/h5-8,15H,3-4,9-10,14H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEQEYUTSFOFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401333034
Record name N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837250
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

795290-94-7
Record name N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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